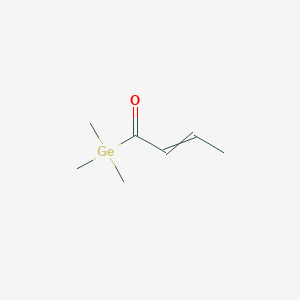
1-(Trimethylgermyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylgermyl)but-2-en-1-one is an organogermanium compound characterized by the presence of a germanium atom bonded to a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylgermyl)but-2-en-1-one typically involves the reaction of trimethylgermanium chloride with but-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trimethylgermyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium-containing oxides.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium oxides.
Reduction: Reduced germanium species.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
1-(Trimethylgermyl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-(Trimethylgermyl)but-2-en-1-one involves its interaction with molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Trimethylgermyl-substituted Thiophene 1,1-Dioxides: These compounds share the trimethylgermyl group but differ in their core structure.
Trimethylsilyl-substituted Compounds: Similar in structure but contain silicon instead of germanium.
Uniqueness: 1-(Trimethylgermyl)but-2-en-1-one is unique due to the presence of the germanium atom, which imparts distinct electronic and chemical properties compared to its silicon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.
Propriétés
Numéro CAS |
73452-02-5 |
|---|---|
Formule moléculaire |
C7H14GeO |
Poids moléculaire |
186.82 g/mol |
Nom IUPAC |
1-trimethylgermylbut-2-en-1-one |
InChI |
InChI=1S/C7H14GeO/c1-5-6-7(9)8(2,3)4/h5-6H,1-4H3 |
Clé InChI |
ACSIVZAWBZRMRM-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
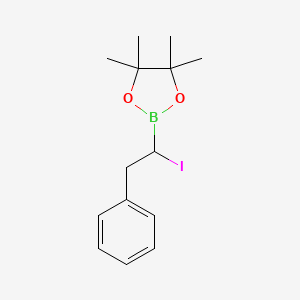
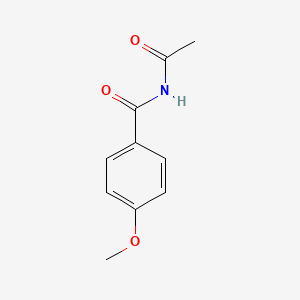
![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
![2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B14445218.png)
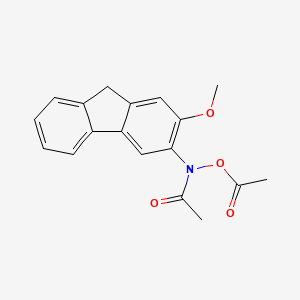

![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
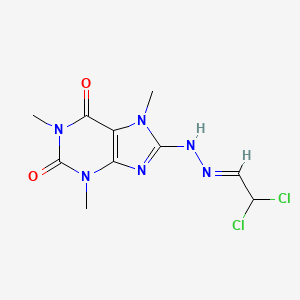
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
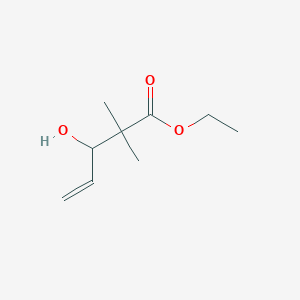
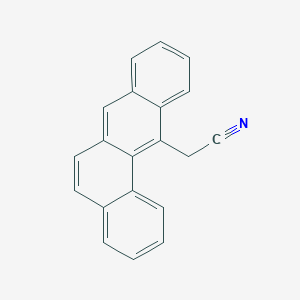
![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
